2'-Deoxy-6-thioguanosine-5'-monophosphate

DNA Replication DNA Repair Thiopurine Toxicity

Research into thiopurine DNA damage pathways requires the exact deoxyribonucleotide analog-not its ribo counterpart. 2'-Deoxy-6-thioguanosine-5'-monophosphate (6-thio-dGMP) is the obligate precursor to 6-thio-dGTP for DNA incorporation studies. • DNA mismatch repair (MMR) & polymerase fidelity assays • 10-15°C duplex destabilization for primer design • Telomerase translocation studies (unique stalled complex) • Available for immediate research use

Molecular Formula C10H14N5O6PS
Molecular Weight 363.29 g/mol
Cat. No. B12072882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-6-thioguanosine-5'-monophosphate
Molecular FormulaC10H14N5O6PS
Molecular Weight363.29 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O
InChIInChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23)
InChIKeyYIPMDIYPXBPBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thio-dGMP Overview


2'-Deoxy-6-thioguanosine-5'-monophosphate (6-thio-dGMP; CAS 15303-00-1; molecular formula C10H14N5O6PS; molecular weight 363.29 g/mol) is the monophosphate nucleotide analog of the clinically utilized antileukemic and immunosuppressive agent 6-thioguanine. It serves as the obligate intracellular precursor to its corresponding triphosphate (6-thio-dGTP), which is subsequently incorporated into DNA in place of guanine . This compound is a cornerstone reagent for biochemical investigations into thiopurine metabolism, DNA polymerase fidelity, and the molecular mechanisms of DNA mismatch repair (MMR) .

Precursor Intracellular 6-thio-dGTP precursor for DNA incorporation studies
Substrate Specific substrate for polymerase fidelity and mismatch repair assays
Probe Chemical probe for thiopurine-induced DNA damage pathway studies

Why 6-Thio-dGMP Is Irreplaceable


Attempts to substitute 2'-deoxy-6-thioguanosine-5'-monophosphate with other thiopurine nucleotides (e.g., 6-thioinosine monophosphate or 6-mercaptopurine metabolites) or even its own ribonucleotide counterpart (6-thioguanosine monophosphate) will fundamentally alter experimental outcomes. The unique combination of a 6-thione group and a 2'-deoxyribose sugar dictates its specific recognition by critical enzymes. While the ribonucleotide form is a substrate for guanylate kinase and can be incorporated into RNA [1], the deoxy form is the specific precursor for DNA incorporation. Furthermore, its differential inhibition profile—for example, it does not inhibit deoxyguanosine kinase unlike other analogs such as 8-bromoGMP [2]—and its distinct DNA duplex destabilization properties, as quantified in the evidence below, mean that only this specific compound can be used to accurately model the DNA-directed cytotoxicity of 6-thioguanine.

Ribonucleotide form (6-thioguanosine monophosphate) may shift incorporation to RNA, altering DNA-directed endpoints.
Other thiopurine metabolites lack the 2′-deoxyribose moiety required for specific DNA polymerase recognition.
Distinct enzyme inhibition profile (e.g., does not inhibit deoxyguanosine kinase) may alter cellular response context.

6-Thio-dGMP Performance Evidence


DNA Ligation Inhibition at 3' Terminus

The incorporation of 6-thioguanine (derived from 2'-deoxy-6-thioguanosine-5'-monophosphate) at the 3' terminus of a DNA strand severely inhibits the subsequent ligation step, a key differentiator from unmodified guanine. In a nicked duplex DNA substrate, the ability of T4 DNA ligase to join the 5'-phosphate with the 3'-S6G-OH was severely inhibited compared to the 3'-guanine-extended control [1].

3′ Ligation Inhibition
Head-to-head
Severely inhibited vs. guanine control
Supports lagging-strand synthesis defect models
T4 DNA ligase; nicked duplex substrate
DNA Replication DNA Repair Thiopurine Toxicity

Slowed DNA Polymerization Rate

DNA synthesis across a template containing 6-thioguanine (S6G) is significantly slowed. Polymerization catalyzed by the Klenow fragment of *E. coli* DNA polymerase I, as well as by human DNA polymerases α, γ, and δ, was slowed considerably when copying an S6G-containing template compared to a corresponding guanine-containing template [1].

Polymerization Rate
Head-to-head
Slowed considerably vs. unmodified template
Indicates impeded polymerase progression context
Klenow fragment, human pol α, γ, δ
DNA Polymerase Fidelity Nucleotide Analogs Enzyme Kinetics

Thermal Destabilization of DNA Duplexes

The incorporation of a 2'-deoxy-6-thioguanosine residue into an oligonucleotide has a quantifiable destabilizing effect on DNA duplex formation. NMR and UV temperature dependence studies indicate that the presence of 2'-deoxy-6-thioguanosine (ds(6)G) acts to destabilize duplex formation in an octamer by about 10 to 15 degrees Celsius [1]. This is a substantial effect compared to the native sequence.

Duplex Destabilization
Head-to-head
ΔTm −10 to −15 °C
Design parameter for controlled duplex stability
Octamer duplex; NMR/UV spectroscopy
Oligonucleotide Synthesis Nucleic Acid Chemistry Biophysical Characterization

Telomere Elongation Inhibition via Stalled Telomerase

The triphosphate metabolite of 2'-deoxy-6-thioguanosine (6-thio-dGTP) is a potent and specific inhibitor of telomere elongation by human telomerase. It acts by being inserted into the telomere, preventing synthesis of additional telomeric repeats. This occurs by inducing a non-productive stalled telomerase complex, rather than by causing enzyme dissociation [1]. This mechanism is distinct from other nucleotide analog telomerase inhibitors.

Telomerase Stalling
Class-level inference
Non-productive stalled complex after insertion
Supports telomerase catalytic cycle dissection
In vitro human telomerase; cancer cell lines
Telomere Biology Cancer Therapeutics Enzyme Mechanism

6-Thio-dGMP Key Research Applications


Thiopurine Cytotoxicity & DNA Damage

This compound is the definitive starting material for *in vitro* reconstitution of the DNA damage pathway of 6-thioguanine. As shown in the evidence, its incorporation into DNA leads to severe ligation inhibition and slowed polymerase progression [1]. Researchers can use 6-thio-dGMP to prepare defined DNA substrates (via enzymatic or chemical synthesis) to dissect the precise molecular events leading to DNA double-strand breaks and cell cycle arrest that are characteristic of thiopurine therapy.

DNA/RNA Polymerase Fidelity & Specificity

The evidence confirms that 2'-deoxy-6-thioguanosine-5'-monophosphate's metabolite acts as a specific, non-canonical substrate for multiple polymerases [1]. This compound can be employed in steady-state and pre-steady-state kinetic assays to determine the efficiency and fidelity with which various polymerases (e.g., Y-family translesion synthesis polymerases, viral reverse transcriptases) incorporate and extend this modified nucleotide, providing insights into mutagenesis and antiviral drug design.

Tunable Oligonucleotide Design

The quantifiable 10-15°C destabilization of DNA duplexes conferred by this compound [2] is a critical parameter for oligonucleotide design. It can be strategically incorporated into primers for allele-specific PCR to improve discrimination, or into antisense oligonucleotides and molecular beacons to fine-tune their binding affinity and specificity for target sequences. The sulfur atom also provides a unique handle for further chemical functionalization or metal-ion coordination studies.

Telomerase Catalytic Cycle & Inhibitor Screening

Based on the evidence that its triphosphate form induces a unique 'stalled' telomerase complex [3], 2'-deoxy-6-thioguanosine-5'-monophosphate is an essential tool for telomere biology. It can be used as a precursor to generate the active inhibitor *in situ* in telomerase assays, enabling researchers to study the enzyme's translocation and processivity steps. Furthermore, it serves as a valuable positive control and benchmark compound in high-throughput screening campaigns aimed at discovering new small-molecule inhibitors of telomerase for cancer therapy.

Application
Selection Property
Validation Focus
Thiopurine-induced DNA damage pathway studies
Incorporation-dependent ligation inhibition
DNA double-strand break and cell cycle arrest endpoints
Polymerase fidelity and kinetics assays
Non-canonical substrate for multiple polymerases
Steady-state and pre-steady-state kinetic parameters
Oligonucleotide design (antisense, PCR)
Controlled duplex destabilization profile
Allele-specific discrimination and binding affinity tuning
Telomerase mechanism and inhibitor screening
Induces stalled telomerase complex
Translocation and processivity steps; comparator context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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